molecular formula C9H6F7NO B2974984 2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 1355338-16-7

2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B2974984
CAS No.: 1355338-16-7
M. Wt: 277.142
InChI Key: BRZMDESUDCYGTI-UHFFFAOYSA-N
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Description

2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of both amino and fluorine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-amino-3-fluorophenyl derivatives with hexafluoropropanol under controlled conditions. One common method involves the use of a coupling reaction, where 4-amino-3-fluorophenyl derivatives are reacted with hexafluoropropanol in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. It has been shown to induce oxidative stress in cancer cells, leading to the inhibition of oncogene transcription and subsequent cell death. This compound targets mRNA processing and transcription, exploiting the cancer cells’ vulnerability to transcriptional addiction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its combination of amino and multiple fluorine groups, which confer distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and target transcriptional processes in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

2-(4-amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F7NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZMDESUDCYGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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